Cas no 56416-12-7 (D,L-(p-Nitrobenzyl)succinic Acid)

D,L-(p-Nitrobenzyl)succinic Acid is a chiral organic compound featuring a nitrobenzyl group attached to a succinic acid backbone. Its bifunctional structure, combining both carboxylic acid and aromatic nitro groups, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in asymmetric synthesis and as a precursor for designing enzyme inhibitors or chiral ligands. Its nitro group allows for further functionalization, while the succinic acid moiety provides reactivity for esterification or amidation. The racemic (D,L) form ensures broad applicability in exploratory studies. Suitable for controlled reactions, it offers researchers a reliable building block for complex molecular architectures.
D,L-(p-Nitrobenzyl)succinic Acid structure
56416-12-7 structure
Product Name:D,L-(p-Nitrobenzyl)succinic Acid
CAS No:56416-12-7
MF:C11H11NO6
MW:253.208143472672
CID:945325
PubChem ID:91846
Update Time:2025-06-25

D,L-(p-Nitrobenzyl)succinic Acid Chemical and Physical Properties

Names and Identifiers

    • [(4-nitrophenyl)methyl]succinic acid
    • D,L-(p-Nitrobenzyl)succinic Acid
    • D,L-(p-Nitrobenzyl)s
    • DL-p-hydroxy-phenylalanine amide
    • DL-p-Nitrobenzylbernsteinsaeure
    • H-TYR-NH2
    • L-Tyrosinamide
    • L-Tyrosine amide
    • L-tyrosine-NH2
    • p-Nitrobenzylbernsteinsaeure
    • Tyrosinamide
    • tyrosylamide
    • 2-[(4-nitrophenyl)methyl]butanedioic acid
    • DYDFGNHHYHDJLU-UHFFFAOYSA-N
    • AKOS015940645
    • [(4-Nitrophenyl)methyl ]succinic acid
    • NS00054158
    • p-nitrobenzyl-succinic acid
    • ((4-Nitrophenyl)methyl)succinic acid
    • DB-310525
    • EINECS 260-164-6
    • 56416-12-7
    • DL-(P-NITROBENZYL)SUCCINIC ACID
    • DTXSID20971849
    • SCHEMBL11123380
    • Inchi: 1S/C11H11NO6/c13-10(14)6-8(11(15)16)5-7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
    • InChI Key: DYDFGNHHYHDJLU-UHFFFAOYSA-N
    • SMILES: OC(C(CC(=O)O)CC1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 253.05900
  • Monoisotopic Mass: 253.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120A^2
  • XLogP3: 1

Experimental Properties

  • Density: 1.461
  • Melting Point: 149-151°C
  • Boiling Point: 426.9°C at 760 mmHg
  • Flash Point: 182.9°C
  • Refractive Index: 1.6
  • Stability/Shelf Life: Store in Freezer
  • PSA: 120.42000
  • LogP: 1.83600

D,L-(p-Nitrobenzyl)succinic Acid Security Information

  • Storage Condition:-20°C Freezer

D,L-(p-Nitrobenzyl)succinic Acid Pricemore >>

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Additional information on D,L-(p-Nitrobenzyl)succinic Acid

Introduction to D,L-(p-Nitrobenzyl)succinic Acid (CAS No. 56416-12-7)

D,L-(p-Nitrobenzyl)succinic Acid, identified by the Chemical Abstracts Service registry number CAS No. 56416-12-7, is a versatile compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This succinic acid derivative, characterized by the presence of a p-nitrobenzyl substituent, exhibits unique chemical and biological properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The molecular structure of D,L-(p-Nitrobenzyl)succinic Acid consists of a four-carbon chain with carboxylic acid groups at both ends, linked to a benzyl group that bears a nitro functional group at the para position. This structural configuration imparts distinct reactivity and solubility characteristics, enabling its utility in multiple chemical transformations. The nitro group, in particular, serves as a handle for further functionalization, making this compound a preferred choice for medicinal chemists seeking to develop novel bioactive molecules.

In recent years, the pharmaceutical industry has shown increasing interest in succinic acid derivatives due to their broad spectrum of biological activities. D,L-(p-Nitrobenzyl)succinic Acid has been explored as a building block in the synthesis of various pharmacophores, including those targeting neurological disorders, inflammatory conditions, and metabolic diseases. Its ability to undergo selective modifications allows for the creation of complex molecular architectures with enhanced binding affinity and improved pharmacokinetic profiles.

One of the most compelling aspects of D,L-(p-Nitrobenzyl)succinic Acid is its role in the development of enzyme inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized to mimic natural substrates or transition states recognized by target enzymes. This strategy has been successfully employed in the design of inhibitors for proteases, kinases, and other critical enzymes involved in disease pathways. For instance, recent studies have highlighted its potential in developing inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue degradation.

The synthetic utility of D,L-(p-Nitrobenzyl)succinic Acid extends beyond enzyme inhibition. Its incorporation into drug candidates has also been explored for its ability to enhance drug solubility and bioavailability. The presence of both carboxylic acid groups and an aromatic ring provides multiple sites for interaction with biological matrices, facilitating better absorption and distribution within the body. This property is particularly valuable in oral formulations where poor solubility often limits therapeutic efficacy.

Advances in computational chemistry have further accelerated the use of D,L-(p-Nitrobenzyl)succinic Acid as a scaffold for drug discovery. Molecular modeling studies have demonstrated its potential as a ligand for receptors and enzymes involved in pain modulation, neuroprotection, and anti-inflammatory responses. By leveraging virtual screening techniques, researchers can rapidly identify derivatives with optimized binding properties, reducing the time and cost associated with traditional high-throughput screening methods.

The versatility of D,L-(p-Nitrobenzyl)succinic Acid is also evident in its application as a chiral auxiliary in asymmetric synthesis. The racemic mixture (D,L-form) allows for the exploration of both enantiomers, enabling the production of enantiomerically pure compounds with tailored biological activities. This approach is particularly important in pharmaceuticals, where enantiomeric purity can significantly influence efficacy and safety profiles.

In conclusion,D,L-(p-Nitrobenzyl)succinic Acid (CAS No. 56416-12-7) represents a promising compound with diverse applications in medicinal chemistry and biotechnology. Its unique structural features offer opportunities for innovative drug design, enzyme inhibition strategies, and improved pharmacokinetic properties. As research continues to uncover new therapeutic targets and synthetic methodologies,D,L-(p-Nitrobenzyl)succinic Acid is poised to play an increasingly significant role in the development of next-generation pharmaceuticals.

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